Cas no 73781-73-4 (4-Amino-thiophene-2-carbonitrile hydrochloride)
4-Amino-thiophene-2-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Aminothiophene-2-carbonitrile hydrochloride
- 4-aminothiophene-2-carbonitrile;hydrochloride
- 4-Aminothiophene-2-carbonitrile HCl
- SCHEMBL11189447
- 73781-73-4
- G11695
- 4-Amino-thiophene-2-carbonitrile hydrochloride
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- Inchi: 1S/C5H4N2S.ClH/c6-2-5-1-4(7)3-8-5;/h1,3H,7H2;1H
- InChI Key: YWOQTQNVCKUHPO-UHFFFAOYSA-N
- SMILES: Cl.S1C=C(C=C1C#N)N
Computed Properties
- Exact Mass: 159.9861970g/mol
- Monoisotopic Mass: 159.9861970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78Ų
4-Amino-thiophene-2-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A634283-10mg |
4-Amino-thiophene-2-carbonitrile hydrochloride |
73781-73-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A634283-50mg |
4-Amino-thiophene-2-carbonitrile hydrochloride |
73781-73-4 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A634283-100mg |
4-Amino-thiophene-2-carbonitrile hydrochloride |
73781-73-4 | 100mg |
$ 185.00 | 2022-06-07 | ||
| 1PlusChem | 1P00FIBI-500mg |
4-Amino-thiophene-2-carbonitrile hydrochloride |
73781-73-4 | 97% | 500mg |
$339.00 | 2024-04-21 | |
| 1PlusChem | 1P00FIBI-1g |
4-Amino-thiophene-2-carbonitrile hydrochloride |
73781-73-4 | 97% | 1g |
$497.00 | 2024-04-21 | |
| A2B Chem LLC | AH22782-500mg |
4-Aminothiophene-2-carbonitrile hydrochloride |
73781-73-4 | 97% | 500mg |
$273.00 | 2024-04-19 | |
| A2B Chem LLC | AH22782-1g |
4-Aminothiophene-2-carbonitrile hydrochloride |
73781-73-4 | 97% | 1g |
$394.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741718-1g |
4-Aminothiophene-2-carbonitrile hydrochloride |
73781-73-4 | 98% | 1g |
¥3570.00 | 2024-07-28 |
4-Amino-thiophene-2-carbonitrile hydrochloride Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-Amino-thiophene-2-carbonitrile hydrochloride
4-Aminothiophene-2-carbonitrile hydrochloride: A Comprehensive Overview
4-Aminothiophene-2-carbonitrile hydrochloride, also known by its CAS registry number73781-73-4, is a synthetic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of thiophene derivatives, which are known for their diverse chemical properties and wide range of applications in pharmaceuticals, materials science, and organic chemistry.
The structure of4-Aminothiophene-2-carbonitrile hydrochloride features a thiophene ring with an amino group at the 4-position and a cyano group at the 2-position, along with a hydrochloride counterion. This unique combination of functional groups renders the compound highly reactive and versatile, making it an intriguing subject for both fundamental research and practical applications.
Recent studies have highlighted the potential of this compound in various biomedical contexts. For instance, researchers have explored its role as a building block for synthesizing complex molecules, including those with potential anticancer or antimicrobial properties. The presence of the amino group and cyano group in the molecule provides multiple sites for further chemical modifications, enabling the creation of diverse derivatives tailored for specific biological applications.
One of the most promising avenues of research involving4-Aminothiophene-2-carbonitrile hydrochloride is its potential in drug discovery. The compound's structural features make it a valuable precursor for designing bioactive molecules. For example, recent advancements in medicinal chemistry have demonstrated that this compound can serve as a scaffold for developing agents targeting specific enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Furthermore, the compound has been investigated for its role in biological imaging. Its ability to chelate metal ions and generate fluorescent species under certain conditions makes it a potential candidate for use in bioimaging agents. This property could be harnessed for applications such as tracking cellular processes, monitoring drug delivery, or visualizing molecular interactions in real-time.
Recent advancements in the synthesis of4-Aminothiophene-2-carbonitrile hydrochloride have also been reported. Researchers have developed efficient and scalable methods to synthesize this compound, ensuring its availability for large-scale applications. These synthetic strategies often involve green chemistry principles, emphasizing sustainability and minimizing environmental impact.
In terms of pharmacokinetics, the hydrochloride salt form of the compound has been studied to understand its solubility, absorption, and metabolism in biological systems. These studies are crucial for optimizing the compound's bioavailability and ensuring its safe and effective use in preclinical and clinical settings.
Clinical trials involving derivatives of4-Aminothiophene-2-carbonitrile hydrochloride have shown encouraging results. For example, certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents. Additionally, these compounds have exhibited low toxicity profiles, making them attractive candidates for further drug development.
Another area of interest is the use of this compound in nanomedicine. Scientists have explored its incorporation into nanocarriers, such as liposomes or polymer nanoparticles, to enhance drug delivery efficiency and reduce off-target effects. The compound's functional groups facilitate easy conjugation with targeting ligands, enabling site-specific drug delivery.
Recent research has also focused on the enzymatic activity of4-Aminothiophene-2-carbonitrile hydrochloride. Studies have revealed its potential as an inhibitor of specific enzymes, such as matrix metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. This discovery underscores the compound's versatility in targeting multiple biological pathways.
Moreover, advancements in computational chemistry have enabled researchers to model the interactions of4-Aminothiophene-2-carbonitrile hydrochloride with biological systems at an atomic level. These molecular simulations have provided valuable insights into the compound's binding affinities and structural preferences, guiding the design of more potent and selective derivatives.
In conclusion,4-Aminothiophene-2-carbonitrile hydrochloride (CAS 73781-73-4) stands as a remarkable example of how synthetic chemistry can intersect with biomedical research to yield innovative solutions. Its diverse functional groups, coupled with recent advancements in synthesis and application, position it as a key player in the development of next-generation therapeutics and diagnostic agents.
The provided text discusses the compound 4-Aminothiophene-2-carbonitrile hydrochloride, also known by its CAS registry number 73781-73-4. The compound is highlighted for its potential applications in various biomedical fields, including drug discovery, biological imaging, nanomedicine, and enzymatic inhibition. Recent research has explored its structural versatility, reactivity, and pharmacokinetics, positioning it as a valuable tool in both fundamental and applied sciences. Key takeaways include: 1. Structure and Reactivity: The compound features a thiophene ring with amino and cyano groups, making it highly reactive and versatile for chemical modifications. 2. Drug Discovery: It serves as a scaffold for developing bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. 3. Biological Imaging: Its ability to generate fluorescent species makes it a potential candidate for bioimaging applications. 4. Synthesis and Sustainability: Efficient and scalable synthesis methods have been developed, often adhering to green chemistry principles. 5. Pharmacokinetics: Studies on solubility, absorption, and metabolism are crucial for optimizing its bioavailability and safety. 6. Nanomedicine: Incorporation into nanocarriers enhances drug delivery efficiency and reduces off-target effects. 7. Enzymatic Activity: Potential as an inhibitor of enzymes like matrix metalloproteinases (MMPs), implicated in cancer metastasis and inflammation. 8. Computational Insights: Molecular simulations provide insights into interactions with biological systems, guiding the design of more potent derivatives. In summary, 4-Aminothiophene-2-carbonitrile hydrochloride is a significant compound with broad applications in biomedical research, offering potential for innovative therapeutic and diagnostic solutions.73781-73-4 (4-Amino-thiophene-2-carbonitrile hydrochloride) Related Products
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